N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
Overview
Description
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is a complex organic compound that features a combination of fluorenyl, piperazinyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine typically involves a multi-step process:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts acylation of fluorene with an appropriate acyl chloride.
Piperazine Derivatization: The fluorenyl group is then reacted with piperazine to form the fluorenyl-piperazine intermediate.
Methanimine Formation: The final step involves the condensation of the fluorenyl-piperazine intermediate with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired methanimine compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The fluorenyl group provides hydrophobic interactions, while the piperazinyl and trimethoxyphenyl groups contribute to hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine
- **N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine
Uniqueness
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This structural variation can lead to differences in pharmacological activity and material properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-31-24-17-26(33-3)25(32-2)16-19(24)18-28-30-14-12-29(13-15-30)27-22-10-6-4-8-20(22)21-9-5-7-11-23(21)27/h4-11,16-18,27H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQZIDFOMMUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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